3-Formylindol-1-yl-acetic acid

Catalog No.
S777163
CAS No.
138423-98-0
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formylindol-1-yl-acetic acid

CAS Number

138423-98-0

Product Name

3-Formylindol-1-yl-acetic acid

IUPAC Name

2-(3-formylindol-1-yl)acetic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15)

InChI Key

ZUUGBTJTGRTIFK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O

The exact mass of the compound 3-Formylindol-1-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Formylindol-1-yl-acetic acid (CAS 138423-98-0) is a synthetic indole derivative that uniquely combines two key functional groups: a reactive C3-formyl (aldehyde) group and an N1-acetic acid moiety. This bifunctional structure distinguishes it from common indole building blocks like indole-3-carboxaldehyde or indole-3-acetic acid (IAA). It serves as a specialized chemical intermediate, providing pre-installed, orthogonally reactive sites that are valuable for the multi-step synthesis of complex heterocyclic compounds, pharmaceutical scaffolds, and functional materials. [REFS-1, REFS-2]

Procuring a simpler analog like indole-3-carboxaldehyde with the intent of subsequent N-alkylation is a fundamentally different and often less efficient synthetic strategy. 3-Formylindol-1-yl-acetic acid provides the N1-carboxymethyl group in a single, purified starting material, eliminating an entire reaction step (N-alkylation), its associated workup, and potential yield losses. [1] A physical mixture of indole-3-carboxaldehyde and an alkylating agent is not a viable substitute, as it cannot replicate the fixed covalent structure and predictable reactivity of this compound. Therefore, for synthetic routes requiring both the C3-aldehyde and N1-acetic acid functionalities, this compound offers a more streamlined and cost-effective pathway compared to multi-step, from-scratch approaches.

Precursor Suitability: Bypasses Separate N-Alkylation Step for Improved Process Efficiency

The primary procurement advantage of 3-Formylindol-1-yl-acetic acid is its function as an advanced intermediate that streamlines synthesis. Standard routes to N-substituted indole-3-carboxaldehydes require a dedicated N-alkylation or N-arylation step starting from indole-3-carboxaldehyde. [1] By providing the N1-acetic acid moiety pre-installed, this compound eliminates the need for that separate reaction, saving time, reagents, and purification steps, thereby improving overall process economy.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 (N1-acetic acid group is pre-installed)
Comparator Or BaselineIndole-3-carboxaldehyde: 1 (Requires separate N-alkylation reaction)
Quantified DifferenceEliminates one full synthetic step
ConditionsSynthesis of N1-(carboxymethyl)-1H-indole-3-carbaldehyde derivatives.

For multi-step syntheses, eliminating a reaction step directly reduces costs associated with labor, materials, and waste, justifying the procurement of a more advanced starting material.

Processability: Enhanced Solubility in Polar Media Compared to Indole-3-Carboxaldehyde

The presence of the carboxylic acid group fundamentally alters the compound's physical properties compared to its parent aldehyde. Indole-3-carboxaldehyde is documented as being insoluble or only slightly soluble in water. [1] The addition of the polar N1-acetic acid group in 3-Formylindol-1-yl-acetic acid is expected to significantly increase its solubility in polar organic solvents and aqueous basic solutions, facilitating its use in a wider range of reaction conditions and simplifying downstream purification processes like aqueous extractions.

Evidence DimensionAqueous Solubility
Target Compound DataIncreased solubility due to carboxylic acid group
Comparator Or BaselineIndole-3-carboxaldehyde: Insoluble / Slightly soluble
Quantified DifferenceQualitatively significant improvement in polar solvent compatibility
ConditionsStandard laboratory and industrial process conditions.

Improved solubility reduces the need for challenging solvent systems, simplifies reaction workups, and can enable more environmentally benign, aqueous-based reaction pathways.

Synthetic Utility: Orthogonal Reactivity for Building Bifunctional Scaffolds

This compound offers two chemically distinct reactive handles: the C3-aldehyde and the N1-carboxylic acid. The aldehyde readily participates in reactions such as Wittig condensations, Knoevenagel condensations, and Schiff base formation with amines. [REFS-1, REFS-2] The carboxylic acid can undergo esterification or amidation under different conditions. This orthogonality allows for selective, stepwise functionalization, a critical advantage over monofunctional analogs like indole-3-acetic acid or indole-3-carboxaldehyde when constructing complex, precisely-defined molecular architectures.

Evidence DimensionNumber of Orthogonal Reactive Sites
Target Compound Data2 (C3-aldehyde, N1-carboxylic acid)
Comparator Or BaselineIndole-3-carboxaldehyde: 1 (C3-aldehyde); Indole-3-acetic acid: 1 (C3-carboxylic acid)
Quantified Difference2x orthogonal reactive sites vs. common analogs
ConditionsMulti-step organic synthesis.

Access to two distinct, selective reactive sites on a single indole core simplifies the synthesis of complex molecules, such as antibody-drug conjugates, fluorescent probes, or polymers, by avoiding protection/deprotection schemes.

Streamlined Synthesis of N1-Substituted Heterocyclic Scaffolds

This compound is the right choice for synthetic campaigns where the final target is a complex molecule functionalized at both the indole nitrogen and the C3 position. By starting with the N1-acetic acid group already installed, research and process development teams can focus on elaborating the C3-aldehyde, significantly shortening the synthetic route to target compounds like novel kinase inhibitors or other biologically active agents. [1]

Development of Water-Soluble Probes and Bioconjugates

The bifunctional nature of this molecule makes it an ideal platform for creating functional probes. The aldehyde can be used as a handle to conjugate the indole core to an amine-containing biomolecule or fluorophore via reductive amination, while the carboxylic acid provides a handle for further modification or, critically, imparts the water solubility necessary for use in biological assays. [2]

Intermediate for Syntheses Requiring Polar or Aqueous Reaction Media

When a synthetic process benefits from or requires polar solvents or aqueous conditions (e.g., for green chemistry initiatives or specific catalytic systems), this compound is a superior choice over the less soluble indole-3-carboxaldehyde. Its enhanced solubility facilitates easier handling, improved reaction kinetics in polar media, and simplified aqueous workups, making the overall process more efficient and scalable.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Formylindol-1-yl-acetic acid

Dates

Last modified: 08-15-2023

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